5-chloro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide
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Overview
Description
5-chloro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiophene ring substituted with a sulfonamide group, a piperazine ring, and a methoxyphenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-methoxyphenylamine with ethylene oxide to form 1-(2-methoxyphenyl)piperazine.
Sulfonamide Formation: The piperazine intermediate is then reacted with 5-chlorothiophene-2-sulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.
The reaction conditions often include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, would be essential to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, 5-chloro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide is studied for its potential as a pharmacological agent. Its interactions with biological targets, such as enzymes or receptors, are of particular interest.
Medicine
The compound has potential applications in medicine, particularly in the development of new therapeutic agents. Its structure suggests it could interact with various biological pathways, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and the methoxyphenyl group are likely involved in binding to these targets, while the sulfonamide group may play a role in modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.
5-chloro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonyl chloride: Similar structure but with a sulfonyl chloride group.
Uniqueness
The uniqueness of 5-chloro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide lies in its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
5-chloro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O3S2/c1-24-15-5-3-2-4-14(15)21-12-10-20(11-13-21)9-8-19-26(22,23)17-7-6-16(18)25-17/h2-7,19H,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHVYMWRTGWDAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNS(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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